molecular formula C15H26N4O3 B5905656 3-azocan-1-yl-N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}propanamide

3-azocan-1-yl-N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}propanamide

Cat. No. B5905656
M. Wt: 310.39 g/mol
InChI Key: RCQAPDXZUSTWGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-azocan-1-yl-N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}propanamide, also known as AM-1241, is a synthetic cannabinoid receptor agonist. It was first synthesized in 2000 by researchers at the University of Connecticut. Since then, AM-1241 has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including pain, inflammation, and neurological disorders.

Mechanism of Action

3-azocan-1-yl-N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}propanamide acts as a selective agonist of the cannabinoid receptor type 2 (CB2). CB2 receptors are primarily found in immune cells and are involved in the regulation of inflammation and immune responses. Activation of CB2 receptors by 3-azocan-1-yl-N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}propanamide leads to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production, resulting in a reduction in inflammation.
Biochemical and Physiological Effects
3-azocan-1-yl-N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}propanamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, it has been shown to have neuroprotective effects, making it a potential treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, 3-azocan-1-yl-N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}propanamide has been shown to have anti-tumor effects, making it a potential treatment for cancer.

Advantages and Limitations for Lab Experiments

3-azocan-1-yl-N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}propanamide has several advantages for use in laboratory experiments. It is a highly selective agonist of the CB2 receptor, making it a valuable tool for studying the role of CB2 receptors in various physiological processes. Additionally, its high purity and yield make it a reliable and reproducible tool for scientific research.
However, there are also limitations to the use of 3-azocan-1-yl-N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}propanamide in laboratory experiments. Its effects may be influenced by factors such as the dose, route of administration, and duration of treatment, making it difficult to compare results across studies. Additionally, its effects may be influenced by the presence of other cannabinoids or endocannabinoids, making it difficult to isolate its specific effects.

Future Directions

There are several potential future directions for the study of 3-azocan-1-yl-N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}propanamide. One area of interest is the development of novel CB2 receptor agonists with improved efficacy and selectivity. Additionally, further studies are needed to determine the optimal dose, route of administration, and duration of treatment for 3-azocan-1-yl-N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}propanamide in various disease models. Finally, the potential therapeutic applications of 3-azocan-1-yl-N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}propanamide in humans need to be further explored in clinical trials.

Synthesis Methods

The synthesis of 3-azocan-1-yl-N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}propanamide involves several steps, including the reaction of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid with 2-aminoethanol to form the corresponding amide. This amide is then reacted with 3-azocanone to produce the final product, 3-azocan-1-yl-N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}propanamide. The synthesis of 3-azocan-1-yl-N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}propanamide has been optimized to yield high purity and yield, making it a valuable tool for scientific research.

Scientific Research Applications

3-azocan-1-yl-N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}propanamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been shown to have analgesic effects in animal models of acute and chronic pain, making it a promising candidate for the treatment of pain in humans. Additionally, 3-azocan-1-yl-N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}propanamide has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as arthritis and multiple sclerosis.

properties

IUPAC Name

3-(azocan-1-yl)-N-[2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O3/c1-13-15(18-22-17-13)21-12-8-16-14(20)7-11-19-9-5-3-2-4-6-10-19/h2-12H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQAPDXZUSTWGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1OCCNC(=O)CCN2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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